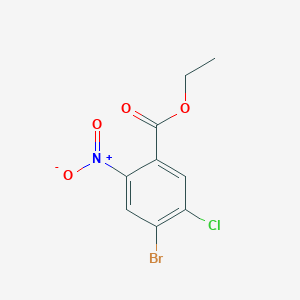

Ethyl 4-bromo-5-chloro-2-nitrobenzoate

Description

Contextualization within Halogenated Nitrobenzoate Ester Chemistry

Halogenated nitrobenzoate esters are a class of compounds widely utilized as intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups, such as the nitro group and halogen atoms (bromine and chlorine), significantly influences the electron density of the aromatic ring. This deactivation is a key feature of their chemistry.

The nitration of benzoate (B1203000) esters, a fundamental process in creating these molecules, is a classic example of electrophilic aromatic substitution. rsc.org The ester group directs incoming electrophiles, like the nitronium ion (NO₂⁺), primarily to the meta-position. rsc.orgaiinmr.com In the case of Ethyl 4-bromo-5-chloro-2-nitrobenzoate, the final substitution pattern is a result of a multi-step synthesis, likely starting from a pre-halogenated precursor. The parent acid, 4-bromo-5-chloro-2-nitrobenzoic acid, serves as a direct precursor to the ethyl ester. The electronic effects of the halogens and the nitro group make the aromatic ring electron-deficient, which in turn affects its reaction pathways.

Structural Significance of this compound for Organic Synthesis

The specific arrangement of functional groups on the this compound molecule makes it a versatile building block for synthetic chemists. Each group offers a potential site for chemical modification:

The Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to form an amino group (-NH₂). This transformation is a common strategy in the synthesis of aromatic amines, which are precursors to a wide array of more complex molecules, including dyes and pharmaceutical agents. ontosight.aiorgsyn.org

The Halogen Atoms (Bromo and Chloro): The bromine and chlorine atoms provide handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity between bromine and chlorine can potentially allow for selective, stepwise reactions. Bromination itself is a critical transformation in organic synthesis. sci-hub.se

The Ethyl Ester Group: The ester functional group can be hydrolyzed back to a carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or other esters.

This trifecta of reactive sites allows for a programmed, regioselective synthesis of complex, highly substituted aromatic compounds. The precursor acid, 4-bromo-5-chloro-2-nitrobenzoic acid, is noted for its utility as a building block for this reason.

Research Gaps and Opportunities for this compound

Despite its potential utility, specific research on this compound is not extensively documented in publicly available literature. This points to several research gaps and opportunities:

Development of Optimized Synthesis Methods: While general methods for synthesizing related compounds exist, such as the nitration of halogenated precursors followed by esterification, a detailed, high-yield synthesis specific to this compound is an area for development. google.comscirp.org Exploring efficient and environmentally friendly catalytic methods would be a valuable contribution.

Exploration of Reactivity: A systematic study of the compound's reactivity is needed. This includes investigating the selective reduction of the nitro group in the presence of the halogens, exploring the differential reactivity of the C-Br versus C-Cl bonds in cross-coupling reactions, and examining the conditions for hydrolysis or transesterification of the ethyl ester.

Application as a Synthetic Intermediate: The compound's potential as an intermediate for synthesizing novel pharmaceuticals, agrochemicals, or functional materials is largely unexplored. Its structure could serve as a scaffold for creating new molecules with unique biological or material properties. For instance, related nitroaromatic compounds serve as intermediates for local anesthetics. scirp.org The wide use of similar compounds in medicinal chemistry suggests this would be a fruitful area of investigation. google.com

Physicochemical Data

The table below summarizes key physicochemical properties for this compound and its direct precursor acid.

| Property | This compound | 4-Bromo-5-chloro-2-nitrobenzoic acid |

| CAS Number | 1503953-29-2 | 1437795-19-1 |

| Molecular Formula | C₉H₇BrClNO₄ | C₇H₃BrClNO₄ nih.gov |

| Molecular Weight | 324.51 g/mol | 296.46 g/mol |

| Structure | Benzene (B151609) ring with ethyl ester, nitro, bromo, and chloro substituents | Benzoic acid with nitro, bromo, and chloro substituents |

Data for this compound is based on its molecular formula, while data for the precursor acid is from cited sources.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-5-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO4/c1-2-16-9(13)5-3-7(11)6(10)4-8(5)12(14)15/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBIBDXHJYUTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Bromo 5 Chloro 2 Nitrobenzoate and Analogous Compounds

Esterification Strategies in Benzoic Acid Derivatives

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental reaction in organic synthesis. For benzoic acid derivatives, various techniques have been developed to enhance efficiency and yield.

Direct Esterification Techniques

Direct esterification, often catalyzed by a strong acid, is a common method for producing benzoate (B1203000) esters. The reaction involves heating a benzoic acid with an alcohol in the presence of a catalyst like sulfuric acid. To drive the equilibrium towards the product side, a large excess of one of the reactants, typically the alcohol, is used, or water is removed as it is formed.

For instance, the synthesis of methyl benzoate from benzoic acid and methanol (B129727) is a classic example where concentrated sulfuric acid serves as the catalyst. The process is an equilibrium that can be shifted to favor the ester by using an excess of methanol or by removing the water produced.

Recent advancements have explored solvent-free conditions. One study demonstrated the esterification of benzoic acid derivatives with various alcohols using phosphoric acid-modified montmorillonite (B579905) K10 clay as a catalyst. ijstr.org Optimal conditions were found to be an equimolar amount of acid and alcohol with 10 wt% of the catalyst at reflux temperature for 5 hours, resulting in high yields. ijstr.org

Catalytic Esterification Approaches (e.g., using zeolite catalysts)

To overcome the limitations of traditional acid catalysis, such as corrosion and difficulty in catalyst separation, heterogeneous catalysts like zeolites have been investigated. Zeolites are microporous aluminosilicate (B74896) minerals that offer shape selectivity and can be easily recovered and reused.

Research has shown that zeolite catalysts, particularly H-beta zeolites, are effective in the esterification of benzoic acid with various alcohols. mdpi.com The catalytic activity is influenced by factors such as the Si/Al ratio of the zeolite, which affects its acidity and pore structure. For example, in the esterification of lactic acid with butanol, a tungsten oxide-loaded Y-zeolite with a specific SiO2/Al2O3 ratio was found to be a highly active and selective catalyst. researchgate.net

The hydrophobicity of the zeolite and the efficient removal of water from the reaction mixture are crucial for achieving high product yields. mdpi.com Zeolite membranes have been employed to effectively separate water during the reaction, leading to increased conversion rates. mdpi.com

Interactive Table: Comparison of Esterification Catalysts for Benzoic Acid Derivatives

| Catalyst | Alcohol | Conditions | Conversion/Yield | Reference |

| Sulfuric Acid | Methanol | Reflux | High Yield (equilibrium dependent) | tcu.edu |

| Phosphoric Acid/Montmorillonite K10 | Methanol, Benzyl Alcohol | Reflux, Solvent-free, 5h | High Yields | ijstr.org |

| H-beta Zeolite | Phenol | Liquid Phase | High Phenol Conversion | mdpi.com |

| Tungsten Oxide/Y-Zeolite | Butanol (for Lactic Acid) | 175 °C, Flow Rate 1.0 mL/h | High Butyl Lactate Yield | researchgate.net |

| Tin(II) Compounds | Alcohols (C7-C13) | 160-250 °C, Distillative Removal of Water | High Purity Esters | google.com |

Aromatic Halogenation Protocols for Benzoate Systems

The introduction of halogen atoms onto the benzoate ring requires regioselective methods to ensure the correct placement of bromine and chlorine.

Regioselective Bromination (e.g., N-bromosuccinimide mediated methods)

N-bromosuccinimide (NBS) is a versatile and widely used reagent for the regioselective bromination of aromatic compounds. organic-chemistry.org The selectivity of the bromination often depends on the solvent and the presence of catalysts. For activated aromatic compounds, NBS can achieve highly regioselective para-monobromination. organic-chemistry.org

The reactivity and selectivity of NBS can be enhanced by using it in conjunction with other reagents. For instance, the use of NBS in tetrabutylammonium (B224687) bromide has been shown to result in predominant para-selective monobromination of activated aromatics. organic-chemistry.org Furthermore, acidic montmorillonite K-10 clay can accelerate the reaction for less reactive substrates. organic-chemistry.org

In some cases, photochemical methods using NBS under UV irradiation can afford regioselectively mono-brominated products at ambient temperatures without a catalyst. researchgate.net The nature of the substituent on the aromatic ring plays a crucial role in determining the conversion and selectivity of the bromination. researchgate.net

Regioselective Chlorination (e.g., Thionyl Chloride-based Reactions)

Thionyl chloride (SOCl₂) is primarily known as a reagent for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. However, its application in direct aromatic chlorination is less common and typically requires specific substrates or catalysts.

A more relevant approach for the synthesis of the target molecule would involve the chlorination of a pre-functionalized benzoic acid derivative. For example, the synthesis of Ethyl 3-bromo-5-nitrobenzoate involves the esterification of 3-bromo-5-nitrobenzoic acid using ethanol (B145695) and thionyl chloride. chemicalbook.com In this case, thionyl chloride facilitates the esterification rather than performing a direct chlorination of the aromatic ring.

Direct regioselective chlorination of benzoate systems can be challenging. Specific directing groups on the ring are often necessary to achieve the desired regioselectivity.

Directed Ortho-Metalation Strategies for Halogen Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium species. This intermediate can then be quenched with an electrophile, such as a halogen source, to introduce a halogen atom at the specific ortho position.

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. The carboxylate group itself can also act as a directing group. For example, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate by treatment with s-BuLi/TMEDA at low temperatures. organic-chemistry.org

This strategy offers a highly regioselective route for introducing halogens. For instance, an arylboronic acid, prepared via a DoM-borylation sequence, can undergo halodeboronation to introduce a halogen atom at the site of the borylation. This provides a versatile and regioselective approach to ortho-halogenation. gu.se

Interactive Table: Summary of Regioselective Halogenation Methods

| Halogenation Method | Reagent | Substrate Type | Key Features | Reference |

| Regioselective Bromination | N-Bromosuccinimide (NBS) | Activated Aromatics | High para-selectivity, can be catalyzed by clay | organic-chemistry.org |

| Photochemical Bromination | N-Bromosuccinimide (NBS) | Aromatic Compounds | Catalyst-free, ambient temperature | researchgate.net |

| Directed Ortho-Metalation | Organolithium base, Halogen source | Aromatics with Directing Metalation Groups | High regioselectivity for ortho-substitution | organic-chemistry.org |

Nitration of Aromatic Substrates for Nitrobenzoate Formation

Nitration is a foundational electrophilic aromatic substitution reaction critical for introducing a nitro group onto an aromatic ring, a key step in forming nitrobenzoate derivatives.

Electrophilic Aromatic Nitration (e.g., using nitric and sulfuric acid mixtures)

The classical and most widely used method for the nitration of aromatic compounds is the reaction with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com In this "mixed acid" system, sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

The mechanism proceeds in two main steps:

Formation of the Electrophile: Sulfuric acid protonates the hydroxyl group of nitric acid, which then loses a molecule of water to form the nitronium ion. aiinmr.com

Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the nitronium ion. This rate-determining step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com

For a substrate like Ethyl 4-bromo-5-chlorobenzoate, the directing effects of the existing substituents must be considered. The ester group (-COOEt) is a deactivating, meta-directing group due to its electron-withdrawing nature. aiinmr.commsu.edu The halogen atoms (bromo and chloro) are also deactivating but are ortho-, para-directing. In this specific substitution pattern, the position of nitration is directed to the C2 position, which is ortho to the bromine atom and meta to the ester group, leading to the desired Ethyl 4-bromo-5-chloro-2-nitrobenzoate.

Multi-Step Synthesis Pathways and Functional Group Interconversions

Synthesizing a complex molecule like this compound often necessitates a multi-step approach to install the functional groups in the correct positions.

Sequential Halogenation and Nitration Approaches

A logical pathway involves starting with a simpler precursor, such as ethyl benzoate, and introducing the functional groups in a stepwise manner. The order of these steps is crucial for controlling the regiochemical outcome. For instance, one could start with the halogenation of an appropriate chlorobenzoic or bromobenzoic acid derivative, followed by esterification, and finally, nitration. The sequence of halogenation events (bromination and chlorination) would be dictated by the directing effects of the substituents present at each stage. For example, starting with 2-chlorobenzotrichloride, bromination can be achieved using various brominating agents to yield 2-chloro-5-bromobenzotrichloride, which can then be hydrolyzed to the corresponding benzoic acid. google.com This intermediate can then be esterified and subsequently nitrated.

Transformations via Diazotization-Halogenation Reactions (e.g., Sandmeyer reaction)

The Sandmeyer reaction provides a versatile method for introducing halides into an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing substitution patterns that are not directly achievable through electrophilic halogenation. organic-chemistry.org

A potential synthetic route utilizing this reaction could begin with an appropriately substituted aniline (B41778). For example, starting from an amino-nitrobenzoate, the amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Subsequent treatment with copper(I) bromide or copper(I) chloride would introduce the bromo or chloro substituent, respectively. wikipedia.orgrsc.org This method offers a powerful alternative for constructing the target dihalogenated nitrobenzoate from different precursors. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Reduction of Nitro Groups to Amino Derivatives and Subsequent Functionalization

The nitro group is a versatile functional group partly because it can be readily reduced to a primary amino group (-NH₂). This transformation is a key step in many synthetic pathways, as the resulting amine can be further functionalized. masterorganicchemistry.comnih.gov The conversion of a nitro group to an amine changes its electronic influence on the ring from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is often preferred for substrates with halogen substituents to avoid dehalogenation. commonorganicchemistry.com

Metal/Acid Systems: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective for this reduction. commonorganicchemistry.comwikipedia.org

Once this compound is synthesized, its nitro group can be reduced to form Ethyl 2-amino-4-bromo-5-chlorobenzoate. This amino derivative serves as a precursor for a wide range of other compounds, for example, through diazotization followed by other substitution reactions. ontosight.ai Recently, a one-pot method has been developed for the direct synthesis of haloaromatics from nitroarenes, combining a molybdenum-catalyzed reduction with a subsequent Sandmeyer reaction. rsc.orgresearchgate.net

Green Chemistry Considerations in the Synthesis of Halogenated Nitrobenzoates

Modern synthetic chemistry emphasizes the development of environmentally benign processes. nih.gov For the synthesis of halogenated nitrobenzoates, green chemistry principles focus on reducing hazardous waste, minimizing energy consumption, and using safer reagents and solvents. wiley.comajrconline.org

Alternative energy sources such as ultrasound and microwave irradiation have emerged as powerful tools in green synthesis. nih.govwiley.comresearchgate.net

Ultrasound-Assisted Synthesis: Sonication can significantly accelerate reaction rates and improve yields. nih.gov The physical phenomenon of acoustic cavitation creates localized high temperatures and pressures, enhancing mass transfer and reactivity. scirp.org Ultrasonically assisted nitration reactions have been shown to reduce reaction times from hours to minutes and proceed with high regioselectivity. scirp.orgscispace.comresearchgate.net This method aligns with green chemistry by potentially lowering energy consumption and allowing for milder reaction conditions. scirp.orgdntb.gov.ua

Microwave Irradiation Methods: Microwave-assisted organic synthesis can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reactions. ajrconline.orgorientjchem.orgtandfonline.com Microwave heating is efficient as it directly interacts with the polar molecules in the reaction mixture. ajrconline.org Microwave-assisted nitration has been successfully employed using reagents like calcium nitrate (B79036) in acetic acid, avoiding the use of corrosive mixed acids. orientjchem.org Similarly, the reduction of nitro groups can be achieved rapidly under microwave irradiation using systems like zinc dust and ammonium (B1175870) chloride under solvent-free conditions or with novel catalysts. uobabylon.edu.iquzh.chresearchgate.net

These green methodologies offer more sustainable and efficient alternatives to conventional synthetic procedures, reducing the environmental impact associated with the production of complex aromatic compounds. wiley.com

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 4 Bromo 5 Chloro 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For Ethyl 4-bromo-5-chloro-2-nitrobenzoate, ¹H and ¹³C NMR would provide critical information about the arrangement of protons and carbons, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon atom of the carbonyl group in the ester is expected to appear significantly downfield. The carbons directly attached to the electronegative nitro, bromo, and chloro groups will also show characteristic shifts.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 163 - 165 |

| Aromatic C-NO2 | 148 - 150 |

| Aromatic C-Br | 118 - 120 |

| Aromatic C-Cl | 130 - 132 |

| Aromatic C-H (position 3) | 125 - 127 |

| Aromatic C-H (position 6) | 128 - 130 |

| Aromatic C-COOEt | 133 - 135 |

| Methylene (B1212753) (-CH2-) | 62 - 64 |

| Methyl (-CH3) | 13 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While not strictly necessary for a simple structure like this, 2D NMR techniques could be used for unambiguous assignment.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would link the aromatic proton singlets to their corresponding aromatic carbon signals and the methylene and methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal long-range (2-3 bond) correlations. For instance, the methylene protons would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring quaternary carbons, confirming the substitution pattern on the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Functional Group Identification and Band Assignments

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to the nitro group, the ester group, and the substituted benzene ring.

Predicted IR and Raman Band Assignments:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Ester) | 1730 - 1715 | Strong |

| N=O Asymmetric Stretch (Nitro) | 1550 - 1530 | Strong |

| N=O Symmetric Stretch (Nitro) | 1360 - 1340 | Strong |

| C-O Stretch (Ester) | 1250 - 1200 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to strong |

| C-Br Stretch | 600 - 500 | Medium to strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

The molecular ion peak [M]⁺ would be expected, along with a prominent [M+2]⁺ peak due to the presence of the bromine and chlorine isotopes. Common fragmentation pathways for aromatic esters include the loss of the ethoxy group (-OCH₂CH₃) and the subsequent loss of carbon monoxide (CO). The nitro group can also be lost as NO₂.

Predicted Mass Spectrometry Fragmentation:

| m/z Value | Possible Fragment |

| 307/309/311 | [M]⁺ (Molecular ion) |

| 262/264/266 | [M - OCH₂CH₃]⁺ |

| 234/236/238 | [M - OCH₂CH₃ - CO]⁺ |

| 261/263/265 | [M - NO₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high precision. For this compound, HRMS would provide the experimental mass of the molecular ion, which can then be compared to the calculated theoretical mass.

The theoretical monoisotopic mass of this compound (C₉H₇BrClNO₄) is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). A hypothetical HRMS analysis would be expected to yield a measured mass that closely matches this calculated value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Hypothetical HRMS Data Table

| Parameter | Expected Value |

| Molecular Formula | C₉H₇BrClNO₄ |

| Calculated Monoisotopic Mass | 306.9247 u |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Mass Accuracy | < 5 ppm |

This table represents expected values and not published experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of volatile and semi-volatile compounds like this compound and aiding in its structural identification.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under specific chromatographic conditions and can be used for identification. Upon elution, the compound enters the mass spectrometer, where it is ionized (commonly by electron impact, EI), resulting in a molecular ion and a series of fragment ions. This fragmentation pattern serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragment ions would likely arise from the loss of the ethoxy group (-OCH₂CH₃), the nitro group (-NO₂), and halogen atoms (-Br, -Cl), providing further structural confirmation. The purity of the sample is determined by the presence of a single major peak in the chromatogram.

Hypothetical GC-MS Parameters Table

| Parameter | Example Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

This table represents typical parameters and not specific experimental data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. While this compound is amenable to GC-MS, ESI-MS could also be employed, especially when coupled with liquid chromatography (LC-MS). ESI typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺, with minimal fragmentation. This is advantageous for confirming the molecular weight of the compound. The resulting mass-to-charge ratio (m/z) would correspond to the mass of the intact molecule plus the mass of the adduct ion.

X-ray Diffraction (XRD) Studies for Solid-State Structure

X-ray Diffraction (XRD) techniques are paramount for the characterization of the solid-state structure of crystalline materials.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

This table contains placeholder values as no experimental crystallographic data has been published.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase. PXRD would be used to confirm the phase purity of a synthesized batch of this compound, to identify different polymorphs if they exist, and to monitor phase transitions under varying conditions.

Other Advanced Analytical Methods (e.g., Elemental Analysis)

Elemental analysis is a fundamental technique used to determine the weight percentage of each element (carbon, hydrogen, nitrogen) in a compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula. For this compound (C₉H₇BrClNO₄), a successful elemental analysis would show a close correlation between the experimental and calculated percentages, providing strong evidence for the compound's purity and elemental composition.

Hypothetical Elemental Analysis Data Table

| Element | Theoretical % | Experimental % |

| Carbon (C) | 35.15 | Value |

| Hydrogen (H) | 2.29 | Value |

| Nitrogen (N) | 4.55 | Value |

This table contains placeholder values for the experimental data.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Bromo 5 Chloro 2 Nitrobenzoate

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These theoretical insights are crucial for understanding the compound's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Ethyl 4-bromo-5-chloro-2-nitrobenzoate, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its optimized molecular geometry. These calculations would yield key data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. By comparing these theoretical parameters with experimental data from techniques like X-ray crystallography (if available), the accuracy of the computational model can be validated. Such studies on related molecules have demonstrated good correlation between calculated and experimental geometric parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative and not based on actual published results for this specific molecule. It serves to demonstrate the type of information generated from DFT calculations.

| Parameter | Bond/Atoms | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-Br | 1.89 |

| C-Cl | 1.74 | |

| C-N (nitro) | 1.47 | |

| C=O (ester) | 1.21 | |

| **Bond Angles (°) ** | C-C-Br | 120.5 |

| C-C-Cl | 119.8 | |

| O-N-O | 124.0 |

| Dihedral Angles (°) | C-C-C-O (ester) | 178.5 |

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative) Note: This data is for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Analysis of Intermolecular Interactions

The way molecules interact with each other in the solid state determines their crystal packing and influences physical properties such as melting point and solubility. Computational methods are essential for visualizing and quantifying these noncovalent interactions.

Although this compound does not possess strong hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···O hydrogen bonds. In the crystal lattice, the oxygen atoms of the nitro and ester groups could act as acceptors for hydrogen atoms from the ethyl group or the aromatic ring of neighboring molecules. Computational studies would identify these interactions and provide information on their geometry (distance and angle), which is crucial for understanding the stability of the crystal structure.

Halogen bonding is a significant noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, both the bromine and chlorine atoms have the potential to form halogen bonds with electron-rich atoms, such as the oxygen atoms of the nitro or ester groups on adjacent molecules. These interactions can play a crucial role in directing the crystal packing arrangement.

Advanced computational techniques like the Noncovalent Interaction (NCI) plot and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and characterize weak intermolecular interactions.

NCIplot analysis generates graphical representations of noncovalent interactions, showing regions of van der Waals interactions, hydrogen bonds, and steric repulsion within the molecular system. This would allow for a visual mapping of the stabilizing and destabilizing forces in the crystal packing of this compound.

QTAIM analysis examines the electron density topology to define atomic basins and the paths of maximum electron density between atoms (bond paths). The presence of a bond path between two atoms is an indication of an interaction. The properties of the electron density at a specific point on this path (the bond critical point) can be used to quantify the strength and nature of the interaction, distinguishing between shared (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.

Reaction Mechanism Studies and Selectivity Prediction

Computational chemistry offers powerful tools for elucidating the intricate details of reaction mechanisms and predicting the outcomes of chemical reactions. For a molecule like this compound, these methods could provide invaluable insights into its reactivity.

The study of reaction pathways is fundamental to understanding how a chemical transformation occurs. Computational methods are employed to map the potential energy surface (PES) of a reaction, identifying the most likely routes from reactants to products.

A primary technique for this is Density Functional Theory (DFT), which can be used to locate and characterize the geometries of reactants, transition states, and products. arxiv.org By calculating the energies of these species, an energy profile for the reaction can be constructed, revealing the activation barriers for different potential pathways. For instance, in reactions involving halogenated nitroaromatics, such as nucleophilic aromatic substitution or reduction of the nitro group, DFT calculations can help determine whether the reaction proceeds through a stepwise or concerted mechanism. nih.gov

Advanced computational techniques, such as ab initio molecular dynamics, can simulate the real-time evolution of a chemical system, providing a dynamic picture of the reaction process. arxiv.org For complex reactions, automated reaction pathway exploration tools can systematically search for possible reaction channels, which can be particularly useful when the mechanism is not known beforehand. researchgate.net

Table 1: Computational Methods for Elucidating Reaction Pathways

| Method | Application | Expected Output |

|---|---|---|

| Density Functional Theory (DFT) | Locating stationary points on the potential energy surface. | Optimized geometries and energies of reactants, products, and transition states. |

| Transition State Theory (TST) | Calculating reaction rate constants from the properties of the transition state. | Activation energies and prediction of reaction kinetics. |

| Intrinsic Reaction Coordinate (IRC) | Confirming that a transition state connects the desired reactants and products. | Minimum energy path connecting the transition state to reactants and products. |

The benzene (B151609) ring of this compound is substituted with multiple functional groups, leading to questions of regio- and chemoselectivity in its reactions. For example, in a nucleophilic aromatic substitution reaction, the incoming nucleophile could attack at several positions. Similarly, in a reduction reaction, the nitro group is expected to be more reactive than the ester, an example of chemoselectivity.

Computational models are adept at predicting such selectivity. rsc.org DFT-based reactivity descriptors, such as Fukui functions or the dual descriptor, can be calculated to identify the most electrophilic or nucleophilic sites within the molecule. researchgate.net These indices provide a quantitative measure of the local reactivity of different atoms, allowing for the prediction of where a reaction is most likely to occur. For electrophilic aromatic substitution reactions, computational methods can determine the most nucleophilic positions on the aromatic ring. rsc.org

In addition to these static reactivity indices, the relative energies of the transition states for different reaction pathways can be calculated. The pathway with the lowest activation energy is generally the most favored, and its product will be the major one. This approach has been successfully used to predict the regioselectivity in a variety of organic reactions. nih.gov More recently, machine learning models have been developed to predict the regioselectivity of reactions based on large datasets of known reactions, offering a fast and accurate alternative to more computationally intensive methods. researchgate.net

Table 2: Computational Approaches for Predicting Selectivity

| Approach | Principle | Application to this compound |

|---|---|---|

| Reactivity Indices (from DFT) | Calculation of local electronic properties (e.g., Fukui functions, electrostatic potential) to identify reactive sites. | Prediction of the most likely site for nucleophilic or electrophilic attack on the aromatic ring. |

| Transition State Energy Comparison | Calculation and comparison of the activation energies for competing reaction pathways. | Determining the favored regioisomer in a substitution reaction by identifying the lowest energy transition state. |

| Machine Learning Models | Using algorithms trained on large chemical databases to predict reaction outcomes. | Rapid prediction of the major product in various reactions based on the molecular structure. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is also widely used to predict the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of experimental results.

For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. The calculation of vibrational frequencies can help in the assignment of the bands observed in experimental IR and Raman spectra. nih.gov A good correlation between the calculated and experimental spectra provides strong evidence for the proposed molecular structure.

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Visible absorption spectra. researchgate.net These calculations can provide information about the electronic transitions responsible for the observed absorption bands. For NMR spectroscopy, the GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate chemical shifts (¹H and ¹³C) and coupling constants. The predicted NMR parameters can be invaluable in the structural elucidation of complex molecules. researchgate.net

Table 3: Methods for Spectroscopic Property Prediction

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| Infrared (IR) & Raman Spectroscopy | DFT (with appropriate basis set) | Vibrational frequencies and intensities. |

| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths (absorption wavelengths). |

In a typical study, the theoretically predicted spectroscopic data would be systematically compared with the experimentally measured values. Any discrepancies could then be investigated, potentially leading to a revised structural assignment or a deeper understanding of the molecule's electronic structure and environment.

Applications of Ethyl 4 Bromo 5 Chloro 2 Nitrobenzoate As an Advanced Organic Synthesis Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The primary application of Ethyl 4-bromo-5-chloro-2-nitrobenzoate is as a precursor in the multi-step synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. The compound's utility stems from the reactivity of its distinct functional groups.

A key transformation is the reduction of the nitro group to an amine (-NH2). This reaction is a fundamental step in the synthesis of many aromatic amines, which are themselves crucial intermediates. orgsyn.org For instance, the simpler analog, ethyl 4-nitrobenzoate, is a known precursor in the production of local anesthetics like benzocaine. scirp.org The resulting amino group from the reduction of this compound can then undergo a variety of subsequent reactions, such as acylation, alkylation, or diazotization, to build further complexity.

The bromo and chloro substituents on the aromatic ring are also significant reactive handles. They can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This capability is essential for assembling the core structures of many modern pharmaceuticals and biologically active compounds. The presence of two different halogens allows for the possibility of selective or sequential coupling reactions under different catalytic conditions. Furthermore, related structures like 5-bromo-2-chloro-benzoic acid are utilized as starting materials for synthesizing hypoglycemic drugs, highlighting the importance of this substitution pattern in medicinal chemistry. google.com

Table 1: Potential Transformations of Functional Groups

| Functional Group | Position | Potential Reaction | Product Functional Group |

| Ethyl Ester | 1 | Hydrolysis | Carboxylic Acid |

| Nitro | 2 | Reduction | Amine |

| Chloro | 5 | Nucleophilic Aromatic Substitution, Cross-Coupling | Various |

| Bromo | 4 | Cross-Coupling, Lithiation | Various |

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry and materials science. This compound is an excellent starting material for the synthesis of various heterocyclic systems, particularly those fused to the benzene (B151609) ring.

The transformation of the nitro group into an amine is often the first step in constructing these rings. The resulting aniline (B41778) derivative, with adjacent halogen atoms, is primed for cyclization reactions. For example, the amino group can react with an internal or external electrophile to form a new ring. The presence of the halogens provides sites for intramolecular cyclization, leading to the formation of benzofurans, indoles, quinolines, and other important heterocyclic scaffolds. The synthesis of 5-bromobenzofuran-based heterocycles from bromo-aromatic precursors illustrates a common strategy in this field. sciepub.com The ortho-amino-halo-aromatic motif that can be generated from this compound is a classic precursor for building fused heterocyclic systems.

Role in the Development of Specialty Chemicals and Materials

Beyond pharmaceuticals, this compound serves as an intermediate in the creation of specialty chemicals and advanced materials. The incorporation of halogenated aromatic units into polymers or dyes can impart specific, desirable properties. These properties can include enhanced thermal stability, flame retardancy, and unique optical or electronic characteristics.

Analogous compounds, such as Ethyl 4-bromo-3-chloro-5-fluorobenzoate, are known to be involved in producing specialty chemicals with tailored properties for specific industrial applications. smolecule.com The dense functionalization of this compound allows it to be used as a monomer or a cross-linking agent in the synthesis of high-performance polymers. The distinct electronic nature of the substituted benzene ring can be exploited to develop new dyes, liquid crystals, or components for organic electronics.

Future Research Directions and Opportunities for Ethyl 4 Bromo 5 Chloro 2 Nitrobenzoate

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry. For Ethyl 4-bromo-5-chloro-2-nitrobenzoate, future research could focus on developing more efficient and environmentally benign synthetic methodologies. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Green chemistry principles could be applied to devise novel routes.

Key areas for exploration include:

Catalytic Systems: Investigating novel catalysts for the regioselective nitration, bromination, and chlorination of an ethyl benzoate (B1203000) precursor could lead to higher yields and fewer side products.

One-Pot Syntheses: Designing a one-pot or tandem reaction sequence where multiple transformations occur in a single reaction vessel would significantly improve efficiency and reduce operational complexity.

Alternative Reagents: The use of greener nitrating and halogenating agents that are less corrosive and produce less toxic byproducts is a critical area for development. researchgate.net Research into solid-supported reagents or enzyme-catalyzed reactions could offer sustainable alternatives. researchgate.net

Investigation of Underexplored Reactivity Profiles

The reactivity of this compound is dictated by the interplay of its functional groups: the nitro group, the halogens (bromo and chloro), and the ethyl ester. The nitro group is strongly deactivating, directing incoming electrophiles to the meta-position, while the halogens are deactivating but ortho-, para-directing. This complex electronic environment suggests several avenues for reactivity studies.

Future investigations could focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it a prime candidate for SNAr reactions. Systematic studies with various nucleophiles could reveal the relative reactivity of the chloro and bromo substituents, providing valuable insights into their leaving group abilities in this specific electronic context.

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would yield a highly functionalized aniline (B41778) derivative. This transformation would open up a vast array of subsequent chemical modifications, including diazotization and coupling reactions, providing access to a diverse range of novel compounds.

Cross-Coupling Reactions: The bromo and chloro substituents offer handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Exploring these reactions would enable the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex molecular architectures.

Comprehensive Solid-State Characterization

A thorough understanding of the solid-state properties of a compound is crucial for its potential applications. For this compound, a detailed characterization of its crystalline structure and thermal behavior is warranted.

Essential characterization techniques would include:

| Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Precise determination of the molecular structure, bond lengths, bond angles, and intermolecular interactions. |

| Powder X-ray Diffraction (PXRD) | Assessment of crystallinity and phase purity of bulk samples. researchgate.net |

| Differential Scanning Calorimetry (DSC) | Determination of melting point, and other thermal transitions. researchgate.net |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profile. researchgate.net |

| Spectroscopic Methods (FTIR, Raman, ssNMR) | Information on molecular vibrations, bonding environments, and solid-state packing. agnopharma.com |

These studies would provide fundamental data on the compound's physical properties, which are essential for any potential application in materials science or as a synthetic intermediate.

Expansion of Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational modeling could provide significant insights.

Areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals, and electrostatic potential of the molecule. These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus corroborating and guiding experimental reactivity studies.

Molecular Docking Simulations: If the compound or its derivatives are explored for biological activity, molecular docking studies could predict their binding affinity and orientation within the active sites of target proteins. nih.gov

Prediction of Spectroscopic Properties: Computational models can be used to simulate NMR, IR, and Raman spectra, which can aid in the interpretation of experimental data and confirm the structure of synthesized compounds.

Potential in Advanced Materials Science Applications

The high degree of functionalization and the presence of polar groups in this compound suggest its potential as a building block for advanced materials. Nitroaromatic compounds have been investigated for their applications in various fields, including explosives and nonlinear optics. nih.gov

Future research could explore its utility in:

Synthesis of Novel Polymers: The di-halogenated nature of the molecule, combined with the potential to convert the nitro group into a reactive amine, makes it a candidate for the synthesis of novel condensation polymers with tailored electronic and physical properties.

Development of Energetic Materials: While requiring careful handling, nitroaromatic compounds are the basis of many energetic materials. nih.gov Research into the thermal stability and decomposition pathways of this compound could assess its potential in this area.

Nonlinear Optical (NLO) Materials: The presence of electron-donating (after reduction of the nitro group) and electron-withdrawing groups on an aromatic ring is a common feature of molecules with NLO properties. The synthesis of derivatives of this compound could lead to new materials for optical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.